
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt typically involves the sulfonation of phenanthrene followed by oxidation. The reaction conditions often include the use of sulfuric acid and potassium permanganate as reagents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and oxidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form phenanthrene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group plays a crucial role in these interactions, often acting as a binding site for various substrates. The pathways involved may include inhibition of specific enzymes or modulation of protein functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Anthraquinone-2,6-disulfonic acid disodium salt
- Anthraquinone-2-sulfonic acid sodium salt monohydrate
Uniqueness
2-Phenanthrenesulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt is unique due to its specific structure and the presence of the sulfonic acid group, which imparts distinct chemical properties. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
33284-72-9 |
|---|---|
Molekularformel |
C14H7KO5S |
Molekulargewicht |
326.37 g/mol |
IUPAC-Name |
potassium;9,10-dioxophenanthrene-2-sulfonate |
InChI |
InChI=1S/C14H8O5S.K/c15-13-11-4-2-1-3-9(11)10-6-5-8(20(17,18)19)7-12(10)14(13)16;/h1-7H,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
VWIWOBJVDDJAPS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)S(=O)(=O)[O-])C(=O)C2=O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


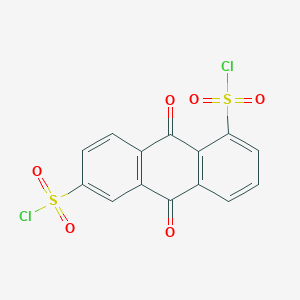
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)

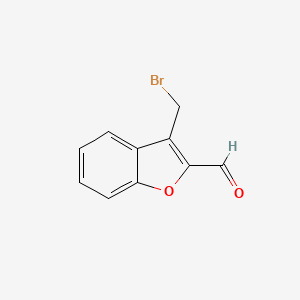
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
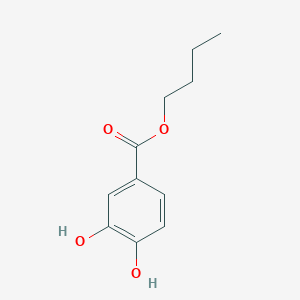
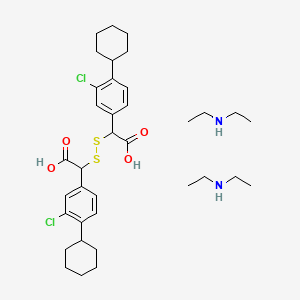


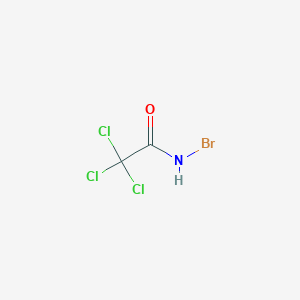


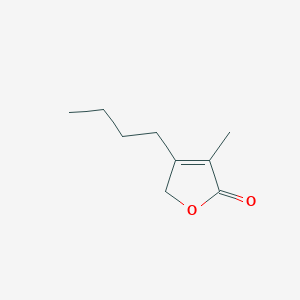
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
